N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that features a benzothiazole ring, a fluorine atom, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the fluorine atom and the pyridine moiety. Common reagents used in these reactions include fluorinating agents, such as N-fluorobenzenesulfonimide, and coupling agents like N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzothiazole ring.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the fluorine atom can enhance the compound’s binding affinity to certain enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide
- N-(6-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as electronegativity and reactivity, compared to its chloro and bromo analogs.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c1-29-18-9-15(10-19(30-2)21(18)31-3)22(28)27(13-14-5-4-8-25-12-14)23-26-17-7-6-16(24)11-20(17)32-23/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXASYMSCMZLBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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